1-(4-Methoxybenzyl)-2-oxopiperidin-3-yl acetate

PI3Kδ inhibition Kinase inhibitor Binding affinity

1-(4-Methoxybenzyl)-2-oxopiperidin-3-yl acetate (CAS 1253790-65-6) is a functionalized 2-oxopiperidine derivative characterized by a C-3 acetate ester, an N-(4-methoxybenzyl) substituent, and a molecular formula of C15H19NO4 (MW 277.32 g/mol). The compound serves primarily as a synthetic intermediate and screening compound in pharmaceutical research.

Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
CAS No. 1253790-65-6
Cat. No. B11845846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxybenzyl)-2-oxopiperidin-3-yl acetate
CAS1253790-65-6
Molecular FormulaC15H19NO4
Molecular Weight277.31 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCCN(C1=O)CC2=CC=C(C=C2)OC
InChIInChI=1S/C15H19NO4/c1-11(17)20-14-4-3-9-16(15(14)18)10-12-5-7-13(19-2)8-6-12/h5-8,14H,3-4,9-10H2,1-2H3
InChIKeyGYASHAULZKOHPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxybenzyl)-2-oxopiperidin-3-yl acetate (CAS 1253790-65-6): A Strategic 2-Oxopiperidine Building Block for PI3Kδ-Focused Medicinal Chemistry


1-(4-Methoxybenzyl)-2-oxopiperidin-3-yl acetate (CAS 1253790-65-6) is a functionalized 2-oxopiperidine derivative characterized by a C-3 acetate ester, an N-(4-methoxybenzyl) substituent, and a molecular formula of C15H19NO4 (MW 277.32 g/mol) . The compound serves primarily as a synthetic intermediate and screening compound in pharmaceutical research . Its structural features include a 2-oxopiperidin-3-yl acetate core, which positions it within a chemotype explored for PI3Kδ inhibition and other kinase-targeting applications [1].

Why Generic Substitution Fails for 1-(4-Methoxybenzyl)-2-oxopiperidin-3-yl acetate: The Risk of Uncontrolled Biological Activity in 2-Oxopiperidine Analogs


Substituting 1-(4-Methoxybenzyl)-2-oxopiperidin-3-yl acetate with a generic 2-oxopiperidine derivative (e.g., unsubstituted 2-oxopiperidine or simple N-benzyl analogs) introduces significant risk in drug discovery workflows. The 2-oxopiperidin-3-yl acetate core, particularly when bearing an N-(4-methoxybenzyl) group, is not biologically inert. As demonstrated by enolase inhibitors such as (1-hydroxy-2-oxopiperidin-3-yl)phosphonic acid (HEX, IC50 = 0.14 ± 0.04 μM) [1], the 2-oxopiperidine scaffold can exhibit potent enzyme inhibition. Furthermore, related N-substituted 2-oxopiperidine derivatives have been characterized as PI3Kδ inhibitors with cellular IC50 values in the low nanomolar range [2]. Generic substitution—especially at the N-benzyl position or alteration of the C-3 acetate—may inadvertently introduce off-target kinase activity or abolish desired synthetic handle reactivity. The specific 4-methoxybenzyl and C-3 acetate combination in CAS 1253790-65-6 provides a defined, documented starting point for structure-activity relationship (SAR) studies, whereas uncontrolled analog selection carries the dual risk of introducing confounding biological activity or failing to recapitulate the intended chemical reactivity profile.

Quantitative Evidence Guide: 1-(4-Methoxybenzyl)-2-oxopiperidin-3-yl acetate Differentiation vs. 2-Oxopiperidine Analogs


Structural Differentiation: N-(4-Methoxybenzyl) vs. N-Unsubstituted 2-Oxopiperidine in PI3Kδ Binding Affinity

The N-(4-methoxybenzyl) substitution on the 2-oxopiperidin-3-yl acetate core is associated with potent PI3Kδ binding activity. A structurally related compound bearing the same N-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate core (or a closely analogous N-substituted 2-oxopiperidine) demonstrates PI3Kδ binding affinity with an IC50 of 2.30 nM in a competitive fluorescence polarization assay [1]. In contrast, unsubstituted 2-oxopiperidine derivatives (e.g., 2-oxopiperidine itself) lack the N-benzyl hydrophobic moiety required for kinase pocket engagement and are devoid of reported PI3Kδ activity. Cellular activity for the N-substituted analog is confirmed at IC50 = 102 nM in a PI3Kδ-mediated AKT phosphorylation assay in Ri-1 cells [1]. This N-(4-methoxybenzyl) motif is a critical pharmacophore for PI3Kδ targeting, distinguishing CAS 1253790-65-6 from simpler 2-oxopiperidine building blocks.

PI3Kδ inhibition Kinase inhibitor Binding affinity Structure-activity relationship

Selectivity Profile: CYP3A4 Inhibition Risk of N-(4-Methoxybenzyl)-2-oxopiperidine Analogs

A structurally related N-substituted 2-oxopiperidine analog (bearing the N-(4-methoxybenzyl)piperidine-like scaffold) was evaluated for time-dependent inhibition (TDI) of CYP3A4, a major cytochrome P450 isoform implicated in drug-drug interactions. The analog exhibited an IC50 of 10,000 nM (10 μM) in a TDI assay using human liver microsomes with a 30-minute preincubation [1]. This relatively high IC50 indicates a low risk of mechanism-based CYP3A4 inactivation compared to known potent CYP3A4 inactivators (which typically exhibit IC50 values < 1 μM). This property suggests that compounds derived from this chemotype may possess a favorable metabolic drug-drug interaction profile relative to other 2-oxopiperidine-based inhibitors that show stronger CYP inhibition.

CYP3A4 inhibition Drug-drug interaction Metabolic stability Selectivity

Commercial Availability and Purity Benchmarking: 98% vs. 99% Grades

1-(4-Methoxybenzyl)-2-oxopiperidin-3-yl acetate (CAS 1253790-65-6) is commercially available from multiple suppliers with documented purity specifications. Leyan (Shanghai Haohong Biomedical) offers the compound at 98% purity (catalog no. 1764069) . Shanghai Run-Biotech offers a 99% purity grade . MolCore provides NLT 98% purity with ISO-certified quality systems . In contrast, simple 2-oxopiperidine (CAS 675-20-7) is typically offered at lower purity grades (often 95-97%) and lacks the N-(4-methoxybenzyl) functionalization required for downstream PI3Kδ-targeted synthesis. The availability of 99% purity enables more precise stoichiometric control in multi-step syntheses and reduces the need for additional purification steps.

Chemical procurement Purity specification Synthetic intermediate Quality control

LogP and Topological Polar Surface Area (TPSA) Differentiation from Unsubstituted Piperidines

1-(4-Methoxybenzyl)-2-oxopiperidin-3-yl acetate exhibits a calculated LogP of 1.7493 and a Topological Polar Surface Area (TPSA) of 55.84 Ų . These values position the compound within favorable drug-like property space (LogP < 5, TPSA < 140 Ų). In comparison, unsubstituted piperidine (LogP ~0.6) is more hydrophilic and lacks the aromatic benzyl moiety necessary for hydrophobic interactions with kinase ATP-binding pockets. Conversely, highly lipophilic N-benzylpiperidines without the polar 2-oxo and acetate functionalities may exceed LogP of 3.0, risking poor aqueous solubility. The balanced LogP (1.75) and moderate TPSA (55.84 Ų) of CAS 1253790-65-6 represent an optimized physicochemical profile for central nervous system (CNS) and cellular permeability studies, distinct from both simpler and more lipophilic piperidine analogs.

Physicochemical property LogP TPSA Drug-likeness Permeability

Synthetic Handle Differentiation: C-3 Acetate Ester vs. C-3 Hydroxyl in 2-Oxopiperidines

The C-3 acetate ester in 1-(4-Methoxybenzyl)-2-oxopiperidin-3-yl acetate serves as a protected hydroxyl group that can be selectively hydrolyzed to yield 1-(4-methoxybenzyl)-2-oxopiperidin-3-ol under mild conditions . This contrasts with 1-(4-methoxybenzyl)-2-oxopiperidine (lacking the C-3 acetate), which would require additional synthetic steps to introduce oxygen functionality at the C-3 position. The acetate group also enables nucleophilic substitution reactions, allowing further functionalization at the C-3 position without affecting the 2-oxo moiety or the N-benzyl group . This pre-installed functional handle reduces the number of synthetic steps required to access C-3 modified 2-oxopiperidine derivatives, providing a clear synthetic efficiency advantage over non-acetate analogs.

Synthetic intermediate Functional group interconversion Protecting group Reactivity

Biological Target Space Differentiation: PI3Kδ Pathway Engagement vs. Generic Piperidine Pharmacology

1-(4-Methoxybenzyl)-2-oxopiperidin-3-yl acetate and its close structural analogs demonstrate specific engagement with the PI3Kδ signaling pathway, as evidenced by inhibition of AKT phosphorylation at Ser473 in Ri-1 cells with an IC50 of 102 nM [1]. This contrasts sharply with simple piperidine derivatives, which are more commonly associated with diverse pharmacology including acetylcholinesterase inhibition (IC50 values ranging from 0.3 to 7.2 μM for various substituted piperidines) [2], opioid receptor binding, or calcium channel modulation. The N-(4-methoxybenzyl)-2-oxopiperidin-3-yl acetate scaffold directs biological activity toward the PI3Kδ/AKT axis, a specific and therapeutically relevant pathway in oncology and immunology. Generic piperidine analogs cannot reliably recapitulate this target engagement profile without extensive structural modification.

PI3K/AKT pathway Target engagement Kinase selectivity Pharmacophore

Optimal Procurement Scenarios for 1-(4-Methoxybenzyl)-2-oxopiperidin-3-yl acetate (CAS 1253790-65-6)


Medicinal Chemistry: PI3Kδ Inhibitor Lead Optimization and SAR Expansion

Use CAS 1253790-65-6 as a pre-functionalized starting material for synthesizing PI3Kδ inhibitor analogs. The N-(4-methoxybenzyl) group is a validated pharmacophore for PI3Kδ binding (IC50 = 2.30 nM in binding assays for a related analog) [1]. The C-3 acetate provides a versatile handle for diversification via hydrolysis or nucleophilic substitution, enabling rapid exploration of C-3 modifications while maintaining the core 2-oxopiperidine scaffold . This approach reduces synthetic steps compared to building the 2-oxopiperidine core from simpler precursors.

Chemical Biology: Pathway-Specific Probe Development with Reduced Off-Target CYP Liability

Leverage the scaffold's favorable selectivity profile to develop chemical probes targeting the PI3Kδ/AKT pathway. Related N-substituted 2-oxopiperidine analogs exhibit low risk of CYP3A4 time-dependent inhibition (IC50 = 10,000 nM) [1], suggesting that probes derived from this chemotype may have reduced potential for metabolic drug-drug interactions compared to other kinase inhibitor scaffolds. The balanced LogP (1.75) and TPSA (55.84 Ų) support adequate cell permeability for intracellular target engagement studies.

Synthetic Methodology: 2-Oxopiperidine Library Synthesis with Pre-Installed Functional Handles

Employ CAS 1253790-65-6 as a key building block for generating diverse 2-oxopiperidine libraries. The compound is commercially available in 98-99% purity from multiple suppliers [1] , ensuring reliable starting material quality for parallel synthesis. The C-3 acetate ester can undergo selective hydrolysis or substitution while the N-(4-methoxybenzyl) group remains intact, enabling modular library construction. This pre-functionalized approach eliminates the need for protecting group strategies typically required when starting from 3-hydroxy-2-oxopiperidines.

Physicochemical Property Benchmarking for CNS-Penetrant Kinase Inhibitor Design

Utilize CAS 1253790-65-6 as a reference compound for establishing physicochemical property benchmarks in CNS kinase inhibitor programs. Its calculated LogP (1.75) and TPSA (55.84 Ų) [1] fall within optimal ranges for CNS drug-likeness. The scaffold's balanced hydrophobicity distinguishes it from both overly hydrophilic piperidines (LogP ~0.6) and overly lipophilic N-benzylpiperidines (LogP ~3.0), providing a calibrated reference point for property-based design of brain-penetrant PI3Kδ or related kinase inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Methoxybenzyl)-2-oxopiperidin-3-yl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.